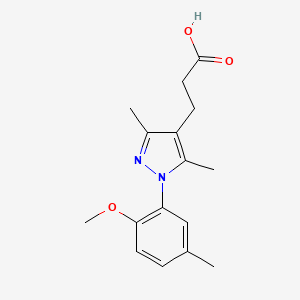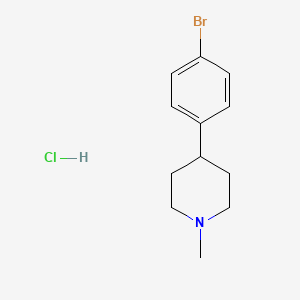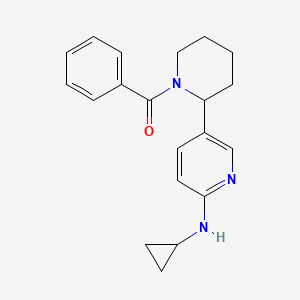
2-Oxo-N-(piperidin-4-yl)-1,2-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-Oxo-N-(pipéridin-4-yl)-1,2-dihydropyridine-3-carboxamide est un composé intéressant dans divers domaines de la recherche scientifique en raison de sa structure chimique unique et de ses applications potentielles. Ce composé présente un cycle dihydropyridine, un groupement pipéridine et un groupe carboxamide, ce qui en fait une molécule polyvalente pour diverses réactions chimiques et applications.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-Oxo-N-(pipéridin-4-yl)-1,2-dihydropyridine-3-carboxamide implique généralement la réaction d'un dérivé de la dihydropyridine avec un dérivé de la pipéridine dans des conditions spécifiques. Une méthode courante implique l'utilisation d'un réactif de couplage pour faciliter la formation de la liaison carboxamide. Les conditions réactionnelles comprennent souvent l'utilisation de solvants tels que le dichlorométhane ou l'acétonitrile et peuvent nécessiter un chauffage pour obtenir le produit souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le procédé peut inclure des étapes telles que la purification par recristallisation ou chromatographie pour obtenir le produit final sous sa forme pure.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-Oxo-N-(pipéridin-4-yl)-1,2-dihydropyridine-3-carboxamide peut subir divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents dérivés.
Réduction : Les réactions de réduction peuvent modifier le cycle dihydropyridine ou le groupe carboxamide.
Substitution : Le groupement pipéridine peut subir des réactions de substitution pour introduire différents groupes fonctionnels.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des oxydants tels que le permanganate de potassium, des réducteurs tels que le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions réactionnelles peuvent varier en fonction du produit souhaité, mais impliquent souvent des températures contrôlées et des solvants spécifiques.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent du type de réaction et des réactifs utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans le groupement pipéridine.
Applications de la recherche scientifique
Le 2-Oxo-N-(pipéridin-4-yl)-1,2-dihydropyridine-3-carboxamide présente plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles et ses interactions avec les biomolécules.
Médecine : Envisagé pour ses propriétés thérapeutiques potentielles, y compris les effets anticancéreux et anti-inflammatoires.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du 2-Oxo-N-(pipéridin-4-yl)-1,2-dihydropyridine-3-carboxamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application spécifique et du contexte d'utilisation.
Applications De Recherche Scientifique
2-Oxo-N-(piperidin-4-yl)-1,2-dihydropyridine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Oxo-N-(piperidin-4-yl)-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
4-Hydroxy-2-quinolones : Ces composés partagent certaines similitudes structurales et sont connus pour leurs activités biologiques.
Composés contenant de l'imidazole : Ces composés présentent également un éventail de propriétés chimiques et biologiques.
Unicité
Le 2-Oxo-N-(pipéridin-4-yl)-1,2-dihydropyridine-3-carboxamide est unique en raison de sa combinaison spécifique d'un cycle dihydropyridine, d'un groupement pipéridine et d'un groupe carboxamide. Cette structure unique lui permet de participer à une variété de réactions chimiques et en fait un composé précieux pour la recherche et les applications industrielles.
Propriétés
Formule moléculaire |
C11H15N3O2 |
|---|---|
Poids moléculaire |
221.26 g/mol |
Nom IUPAC |
2-oxo-N-piperidin-4-yl-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C11H15N3O2/c15-10-9(2-1-5-13-10)11(16)14-8-3-6-12-7-4-8/h1-2,5,8,12H,3-4,6-7H2,(H,13,15)(H,14,16) |
Clé InChI |
IVXBVPUKCIIYAW-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1NC(=O)C2=CC=CNC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















